molecular formula C10H12ClN3O2 B14860744 Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

Cat. No.: B14860744
M. Wt: 241.67 g/mol
InChI Key: XQDNBNNNYZLLNA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrido[4,3-D]pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Dihydro derivatives with reduced double bonds.

Scientific Research Applications

Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine inhibitors of PI3Kδ

Uniqueness

Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)9-13-7-3-4-12-5-6(7)8(11)14-9/h12H,2-5H2,1H3

InChI Key

XQDNBNNNYZLLNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(CNCC2)C(=N1)Cl

Origin of Product

United States

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